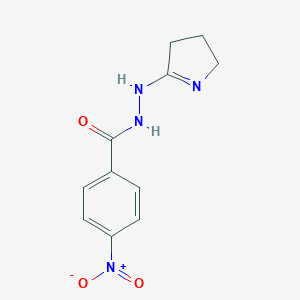![molecular formula C15H19NO4 B256674 [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid](/img/structure/B256674.png)
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid, also known as CCPA, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. CCPA is a derivative of fenofibrate, a drug used to treat hyperlipidemia, and has been found to have similar lipid-lowering effects. In addition, CCPA has shown promise in the treatment of other diseases such as cancer and Alzheimer's.
Mécanisme D'action
The mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that regulate various metabolic processes, including lipid metabolism. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to activate PPARα and PPARγ, which are involved in lipid metabolism and inflammation, respectively.
Biochemical and Physiological Effects:
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to have various biochemical and physiological effects. In animal models, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease liver fat accumulation. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to induce apoptosis in cancer cells and protect against neurodegeneration in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its potential therapeutic applications in various diseases. It has been found to have lipid-lowering effects similar to fenofibrate, as well as potential anti-cancer and neuroprotective effects. However, one limitation of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid. One area of research could focus on its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. In addition, further research could investigate the mechanism of action of [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and its effects on various metabolic pathways. Finally, research could focus on developing more efficient methods for synthesizing [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid and improving its solubility in water for easier administration in experimental settings.
Méthodes De Synthèse
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-hydroxyphenylacetic acid with cyclohexyl isocyanate to form the intermediate compound, N-cyclohexyl-4-hydroxyphenylacetamide. This intermediate is then reacted with chloroacetic acid to form [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid.
Applications De Recherche Scientifique
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential therapeutic applications in various diseases. One area of research has focused on its lipid-lowering effects, similar to fenofibrate. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been found to decrease serum triglyceride and cholesterol levels in animal models. In addition, [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has been studied for its potential anti-cancer effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. [4-(Cyclohexylcarbamoyl)phenoxy]acetic acid has also been studied for its potential neuroprotective effects in Alzheimer's disease.
Propriétés
Nom du produit |
[4-(Cyclohexylcarbamoyl)phenoxy]acetic acid |
|---|---|
Formule moléculaire |
C15H19NO4 |
Poids moléculaire |
277.31 g/mol |
Nom IUPAC |
2-[4-(cyclohexylcarbamoyl)phenoxy]acetic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)10-20-13-8-6-11(7-9-13)15(19)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,19)(H,17,18) |
Clé InChI |
XHHSDMDEUVEJGM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
SMILES canonique |
C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methoxy-3-nitrophenyl)ethanone](/img/structure/B256597.png)
![1-(4-methoxy-3-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)


![4-Oxo-4-[2-(3,4,5-trimethoxybenzoyl)hydrazino]-2-butenoic acid](/img/structure/B256601.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B256602.png)
![2-({3-[(5Z)-5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B256603.png)

![(5Z)-5-(3,4-dimethoxybenzylidene)-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![N-{2-nitrophenyl}-2-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256610.png)
![Propyl 3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B256611.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)